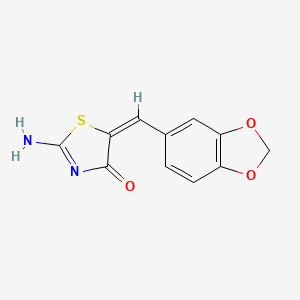
(5E)-5-(1,3-Benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar thiazolidinone derivatives involves multi-step reactions starting from various key intermediates. For example, one protocol for the synthesis of related thiazolidinone derivatives involves starting from 1-(1-benzofuran-2-yl)-2-bromoethanone, leading to a series of Schiff bases and subsequently yielding thiazolidinone derivatives upon reaction with thioacetic acid in the presence of anhydrous ZnCl2 (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010). Another approach involved the condensation of iminothiazolidinone with substituted aromatic aldehydes, highlighting the versatility of synthetic routes for these compounds (V. Mulwad, A. Mir, Hitesh T. Parmar, 2009).
Molecular Structure Analysis
The molecular and solid-state structure of thiazolidinone derivatives can be investigated using X-ray powder diffraction (XRPD) and density functional theory (DFT). For instance, a related compound exhibited a triclinic structure with specific cell parameters, fully characterized by FT-IR, 1H, and 13C NMR spectroscopy, and further analyzed using Hirshfeld surface analysis to understand intermolecular interactions (Rachida Rahmani et al., 2017).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including condensation with aromatic aldehydes to form Schiff bases, which can further react to yield a variety of thiazolidinone derivatives. These reactions are pivotal in modifying the chemical structure and hence the properties of the compounds. For instance, the reaction of thiazolidinone derivatives with nitrile oxides has been explored, leading to compounds with potential applications due to their unique structural features (K. Kandeel, A. S. Youssef, 2001).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities : A study described the synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives, including compounds similar to (5E)-5-(1,3-Benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one. These compounds were found to have significant antioxidant and antimicrobial activities. One compound showed a notable antioxidant property, nearly equivalent to the standard BHT, and two others demonstrated the highest antimicrobial activities among the synthesized compounds (Üngören et al., 2015).
Antifibrotic and Anticancer Activities : Another research focused on the synthesis of amino(imino)thiazolidinone derivatives, including structures similar to the compound , to determine their antifibrotic and anticancer activities. The study identified several derivatives with high antifibrotic activity, comparable to Pirfenidone, and without significant superoxide radical scavenging. These compounds are promising candidates for further testing as antifibrotic agents (Kaminskyy et al., 2016).
Protein Kinase Inhibition : A study on the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, including structures related to this compound, explored their activity against protein kinases. Two compounds were identified as lead compounds and potent nanomolar inhibitors of DYRK1A, suggesting their potential in treating neurological or oncological disorders (Bourahla et al., 2021).
Preclinical Pharmacokinetic and Pharmacodynamic Evaluation : In preclinical studies, novel 5-benzilidene thiazolidinones, closely related to the compound , exhibited promising anti-inflammatory activity. This highlights the potential of these compounds in the development of new anti-inflammatory drugs (Uchôa et al., 2009).
Heterocyclic Tautomerism : A structural study on 2-amino-1,3-thiazolidin-4-one derivatives, similar to the compound of interest, showed the existence of these compounds in crystal structures as tautomers with carbonyl-imine groups. This study provides insights into the structural behavior of these compounds, which is crucial for understanding their biological activities (Gzella et al., 2014).
Eigenschaften
IUPAC Name |
(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIFFCNKDHNMZ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)
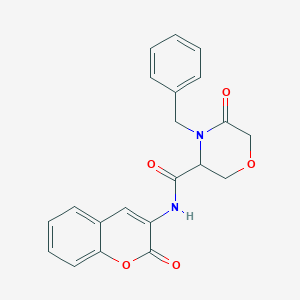
![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)
![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

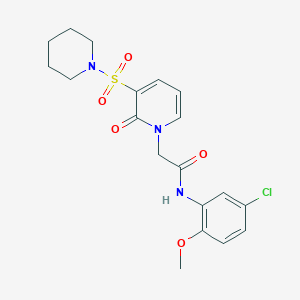

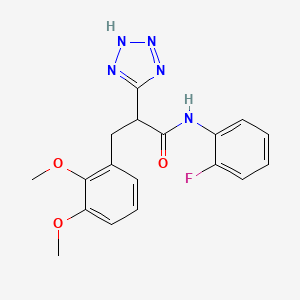
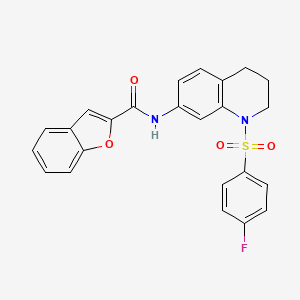
![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)